molecular formula C13H12N2O B3065782 Nitrosobenzylphenylamine CAS No. 612-98-6

Nitrosobenzylphenylamine

Cat. No.: B3065782
CAS No.: 612-98-6
M. Wt: 212.25 g/mol
InChI Key: BCIBCBXFXGKGBL-UHFFFAOYSA-N
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Description

Nitrosobenzylphenylamine is an organic compound characterized by the presence of a nitroso group attached to a benzylphenylamine structure. This compound is known for its stability and solubility in organic solvents such as ethanol, dimethylformamide, and acetone .

Mechanism of Action

Target of Action

Benzylphenylnitrosamine, also known as Benzenemethanamine, N-nitroso-N-phenyl- or N-Benzyl-N-nitrosoaniline, is a type of nitrosamine . Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions It’s worth noting that nitrosamines in general have been studied for their presence in various products and their potential adverse effects .

Mode of Action

Nitrosamines, as a class of compounds, are considered to be mutagenic . They are suspected to have adverse effects on the endocrine system by interfering with the synthesis, transport, degradation, or action of endogenous hormones .

Biochemical Pathways

Enzymes are central to the biology of many compounds, influencing their modes of action, environmental fates, and mechanisms of target species resistance .

Pharmacokinetics

It’s important to note that the presence of n-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzylphenylnitrosamine. Environmental endocrine disruptors (EEDs) are a wide class of molecules present in the environment that are suspected to have adverse effects on the endocrine system by interfering with the synthesis, transport, degradation, or action of endogenous hormones .

Biochemical Analysis

Cellular Effects

Benzylphenylnitrosamine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Benzylphenylnitrosamine involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their consequences are still being investigated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzylphenylnitrosamine have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzylphenylnitrosamine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzylphenylnitrosamine is involved in several metabolic pathways, interacting with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Nitrosobenzylphenylamine can be synthesized through various synthetic routes. One common method involves the reaction of benzenemethanamine with sodium azide in a mixture of water and acetonitrile at room temperature . The compound can be purified by crystallization from absolute ethanol, resulting in yellow needles . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.

Chemical Reactions Analysis

Nitrosobenzylphenylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using water radical cations under ambient conditions, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nitrosobenzylphenylamine has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it serves as a fluorescent probe for detecting biomolecules due to its unique optical properties . In medicine, it is explored for its potential therapeutic effects, particularly in drug development. Industrially, it is used in the production of dyes and pigments.

Comparison with Similar Compounds

Nitrosobenzylphenylamine can be compared with other similar compounds such as nitrosobenzene and nitrosophenylamine. While all these compounds contain a nitroso group, this compound is unique due to its benzylphenylamine structure, which confers distinct chemical properties and reactivity. Similar compounds include nitrosobenzene, nitrosophenylamine, and nitrosotoluene .

Properties

IUPAC Name

N-benzyl-N-phenylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIBCBXFXGKGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060615
Record name Benzenemethanamine, N-nitroso-N-phenyl-
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Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000013 [mmHg]
Record name N-Nitrosophenylbenzylamine
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CAS No.

612-98-6
Record name N-Nitroso-N-phenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-98-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylphenylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612986
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Record name Benzylphenylnitrosamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5050
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Record name Benzenemethanamine, N-nitroso-N-phenyl-
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Record name Benzenemethanamine, N-nitroso-N-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYLPHENYLNITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR5TY7SS45
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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